molecular formula C18H35N3O3S B4475969 N-[3-(3,5-dimethylpiperidin-1-yl)propyl]-1-(ethylsulfonyl)piperidine-4-carboxamide

N-[3-(3,5-dimethylpiperidin-1-yl)propyl]-1-(ethylsulfonyl)piperidine-4-carboxamide

Cat. No.: B4475969
M. Wt: 373.6 g/mol
InChI Key: DYDLHKBASLPSIX-UHFFFAOYSA-N
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Description

N-[3-(3,5-dimethylpiperidin-1-yl)propyl]-1-(ethylsulfonyl)piperidine-4-carboxamide is a complex organic compound that belongs to the class of piperidine derivatives. Piperidine derivatives are known for their wide range of applications in medicinal chemistry, particularly as intermediates in the synthesis of pharmaceuticals. This compound is characterized by the presence of two piperidine rings, one of which is substituted with a 3,5-dimethyl group, and an ethylsulfonyl group attached to the carboxamide moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(3,5-dimethylpiperidin-1-yl)propyl]-1-(ethylsulfonyl)piperidine-4-carboxamide typically involves multiple steps, starting from commercially available starting materials. One common synthetic route involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-[3-(3,5-dimethylpiperidin-1-yl)propyl]-1-(ethylsulfonyl)piperidine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) to reduce the carboxamide group to an amine.

    Substitution: Nucleophilic substitution reactions can occur at the piperidine nitrogen or the ethylsulfonyl group using nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride (NaH).

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Substituted piperidine derivatives.

Scientific Research Applications

N-[3-(3,5-dimethylpiperidin-1-yl)propyl]-1-(ethylsulfonyl)piperidine-4-carboxamide has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: The compound can be used in the study of biological pathways and enzyme interactions.

    Industry: The compound can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-[3-(3,5-dimethylpiperidin-1-yl)propyl]-1-(ethylsulfonyl)piperidine-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may act as an agonist or antagonist at certain receptors, modulating their activity. The ethylsulfonyl group can enhance the compound’s binding affinity and selectivity for its target. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[3-(3,5-dimethylpiperidin-1-yl)propyl]-1-(ethylsulfonyl)piperidine-4-carboxamide is unique due to the presence of both 3,5-dimethyl and ethylsulfonyl groups, which confer specific chemical and biological properties. Its dual piperidine rings and carboxamide moiety make it a versatile compound for various applications.

Properties

IUPAC Name

N-[3-(3,5-dimethylpiperidin-1-yl)propyl]-1-ethylsulfonylpiperidine-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H35N3O3S/c1-4-25(23,24)21-10-6-17(7-11-21)18(22)19-8-5-9-20-13-15(2)12-16(3)14-20/h15-17H,4-14H2,1-3H3,(H,19,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYDLHKBASLPSIX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)N1CCC(CC1)C(=O)NCCCN2CC(CC(C2)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H35N3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-[3-(3,5-dimethylpiperidin-1-yl)propyl]-1-(ethylsulfonyl)piperidine-4-carboxamide
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N-[3-(3,5-dimethylpiperidin-1-yl)propyl]-1-(ethylsulfonyl)piperidine-4-carboxamide
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N-[3-(3,5-dimethylpiperidin-1-yl)propyl]-1-(ethylsulfonyl)piperidine-4-carboxamide
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N-[3-(3,5-dimethylpiperidin-1-yl)propyl]-1-(ethylsulfonyl)piperidine-4-carboxamide
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N-[3-(3,5-dimethylpiperidin-1-yl)propyl]-1-(ethylsulfonyl)piperidine-4-carboxamide
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N-[3-(3,5-dimethylpiperidin-1-yl)propyl]-1-(ethylsulfonyl)piperidine-4-carboxamide

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